Disialyloctasaccharide
Description
Introduction to Disialyloctasaccharide
Chemical Identity and Nomenclature
This compound is a complex-type N-glycan with a core structure composed of 10 sugar units. Its full chemical name is O-(N-acetyl-α-neuraminosyl)-(2→6)-O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→3)-O-[O-(N-acetyl-α-neuraminosyl)-(2→6)-O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→2)-α-D-mannopyranosyl-(1→6)]-O-β-D-glucopyranose. Key identifiers include:
| CAS Number | Molecular Formula | Molecular Weight | Synonyms |
|---|---|---|---|
| 58902-60-6 | C₇₆H₁₂₅N₅O₅₇ | 2020.81 g/mol | a2,6-Sialylglycan; DISCONTINUED |
The compound is composed of two sialic acid residues (N-acetylneuraminic acid, Neu5Ac) linked in α2,6 configurations to galactose and N-acetylglucosamine (GlcNAc) units.
Taxonomic Classification in Glycan Hierarchy
This compound belongs to the N-linked glycans category, which are covalently attached to asparagine residues via a β-N-glycosidic bond. Its classification within glycan hierarchies is as follows:
- Oligosaccharides → Short chains of monosaccharides.
- Glycans → Polysaccharides or glycoconjugates.
- N-linked glycans → Attached to proteins via asparagine.
- Complex-type N-glycans → Branched structures with terminal galactose and GlcNAc.
- Sialylated N-glycans → Terminated by sialic acids (e.g., Neu5Ac).
This compound’s structure aligns with biantennary or triantennary N-glycans , depending on the biosynthetic pathway.
Significance in Human-Type Glycan Studies
This compound is pivotal in elucidating the biological roles of sialylated N-glycans:
Viral Receptor Interactions
Human influenza viruses bind to sialic acids on host glycans. This compound’s α2,6-linked sialosides serve as receptor analogs for studying viral attachment. Recent studies reveal that influenza A(H3N2) strains preferentially bind to sialosides presented on di-LacNAc (galactose-GlcNAc) repeats, a feature of this compound.
Immunoregulatory Functions
Sialylated N-glycans interact with Siglecs (sialic acid-binding immunoglobulin-type lectins), modulating immune responses. This compound’s dual sialic acid residues may enhance binding avidity to Siglecs, influencing anti-inflammatory pathways.
Biopharmaceutical Applications
Sialylation extends the half-life of therapeutic proteins (e.g., erythropoietin) by evading hepatic clearance via the asialoglycoprotein receptor. This compound’s structure informs strategies for oligosaccharide remodeling to optimize drug efficacy.
Historical Context in Oligosaccharide Research
Early studies focused on its structural characterization, while modern research emphasizes its utility in virology and glycoengineering.
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H125N5O57/c1-19(90)77-24(8-82)41(100)58(29(99)11-85)131-70-57(116)63(134-72-65(54(113)45(104)31(13-87)125-72)136-67-40(81-23(5)94)50(109)60(33(15-89)127-67)133-69-56(115)52(111)47(106)36(130-69)18-123-76(74(119)120)7-26(96)38(79-21(3)92)62(138-76)43(102)28(98)10-84)48(107)34(128-70)16-121-71-64(53(112)44(103)30(12-86)124-71)135-66-39(80-22(4)93)49(108)59(32(14-88)126-66)132-68-55(114)51(110)46(105)35(129-68)17-122-75(73(117)118)6-25(95)37(78-20(2)91)61(137-75)42(101)27(97)9-83/h8,24-72,83-89,95-116H,6-7,9-18H2,1-5H3,(H,77,90)(H,78,91)(H,79,92)(H,80,93)(H,81,94)(H,117,118)(H,119,120)/t24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54-,55+,56+,57-,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,75+,76+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWQHDSJVQCIQT-BNIJKCBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9(CC(C(C(O9)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@@]9(C[C@@H]([C@H]([C@@H](O9)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H125N5O57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2020.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Material and Initial Extraction
- Disialyloctasaccharide is commonly derived from sialylglycopeptides (SGPs) isolated from egg yolks, which contain homogeneous disialyl biantennary complex-type N-glycans.
- A simplified extraction procedure involves treating egg yolk powder with 40% acetone to avoid emulsification and reduce the need for high-speed centrifugation and complex chromatography steps.
- This method yields gram-scale quantities of SGP containing this compound, facilitating further semi-synthetic applications.
Purification Techniques
- Following extraction, the SGP is purified by chromatographic methods to isolate the this compound-containing fraction.
- Capillary electrophoresis and MALDI-TOF mass spectrometry are used to verify the purity and structure of the isolated oligosaccharide.
Chemoenzymatic Preparation Methods
Glyco-Trimming and Oxazoline Formation
- The isolated SGP undergoes glyco-trimming to remove peptide moieties and expose the glycan core.
- Subsequent conversion to an oxazoline intermediate is performed, which is a highly reactive donor for enzymatic glycosylation reactions.
- This oxazoline donor derived from oxazolinated this compound exhibits high reactivity in glycosynthase-catalyzed transglycosylation, enabling efficient coupling with acceptor molecules such as GlcNAc residues on antibodies.
Enzymatic Transglycosylation
- Glycosynthase enzymes catalyze the transfer of the oxazoline-activated this compound to target glycoproteins or peptides.
- This method allows for the synthesis of homogeneous glycoforms, overcoming the heterogeneity challenges of in vivo glycosylation.
- However, non-specific incorporation of oxazoline-activated this compound onto amino acid residues may occur, necessitating careful control of reaction conditions or the use of alternative donors like SGP to minimize side reactions.
Analytical and Verification Methods
Capillary Electrophoresis
Mass Spectrometry
- MALDI-TOF MS and tandem MS analyses are employed for structural verification and quantification of this compound and its derivatives.
- Glycoblotting purification enhances sample preparation for MS analysis by capturing and modifying glycans for improved detection sensitivity.
Summary of Key Preparation Steps and Conditions
Detailed Research Findings
- The chemoenzymatic approach using oxazoline donors derived from this compound provides a practical and efficient method for synthesizing homogeneous glycoproteins, which is critical for biopharmaceutical development.
- The simplified extraction method from egg yolks significantly improves yield and scalability for gram-scale production, facilitating broader research and application.
- Analytical advances such as glycoblotting combined with MALDI-TOF MS enable precise quantitation and structural characterization of this compound and related glycans in complex biological samples.
Chemical Reactions Analysis
Types of Reactions
Disialyloctasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the overall charge and reactivity of the oligosaccharide.
Reduction: This reaction can be used to modify the reducing end of the oligosaccharide, often for labeling or conjugation purposes.
Common Reagents and Conditions
Oxidation: Common reagents include periodate and hydrogen peroxide, typically used under mild acidic conditions.
Reduction: Sodium borohydride is often used as a reducing agent under basic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under neutral or slightly basic conditions.
Major Products
The major products of these reactions depend on the specific modifications being made. For example, oxidation of the sialic acid residues can lead to the formation of aldehyde groups, which can then be further reacted to form various derivatives .
Scientific Research Applications
Diagnostic Applications
Disialyloctasaccharide serves as a crucial biomarker in cancer diagnostics. Elevated levels of DSO have been observed in the serum of cancer patients, particularly in women with breast cancer. The presence of DSO can enhance the specificity and sensitivity of diagnostic tests, allowing for earlier detection of malignancies. For instance, studies have shown that certain sialylated N-glycans, including DSO, are significantly upregulated in breast cancer patients compared to healthy controls, indicating their potential as diagnostic tools .
Table 1: Diagnostic Potential of this compound
| Condition | Biomarker Type | Detection Method | Reference |
|---|---|---|---|
| Breast Cancer | This compound | Serum analysis | |
| Autoimmune Diseases | Sialylated Glycans | Glycan profiling | |
| Viral Infections | Sialic Acid Binding | ELISA, Western Blot |
Biopharmaceutical Applications
This compound plays a significant role in the development and enhancement of biopharmaceuticals. Its incorporation into glycoproteins can improve their stability and therapeutic efficacy. For example, sialylated N-glycans like DSO are known to prolong the half-life of therapeutic proteins by reducing clearance rates through hepatic asialoglycoprotein receptors . This property is particularly beneficial for drugs such as erythropoietin (EPO), where enhanced stability can lead to improved patient outcomes.
Case Study: Erythropoietin Modification
- Objective: To enhance the pharmacokinetics of EPO.
- Method: Incorporation of DSO into EPO via enzymatic glycosylation.
- Outcome: Increased serum half-life and reduced dosing frequency .
Glycoscience Research
In glycoscience, DSO is utilized for studying sialic acid interactions and their implications in cell signaling and immune responses. Research has demonstrated that sialylated glycans like DSO are involved in critical biological processes such as cell-cell recognition and immune modulation. For instance, the interaction between sialylated glycans and Siglec receptors is essential for regulating immune responses and preventing autoimmune diseases .
Table 2: Role of this compound in Glycoscience
| Application | Description | Techniques Used |
|---|---|---|
| Immune Modulation | Interaction with Siglec receptors | Flow Cytometry |
| Cell Signaling | Mediating cell-cell interactions | ELISA |
| Viral Pathogenesis | Facilitating viral entry into host cells | Glycan Microarrays |
Therapeutic Applications
DSO's functionality extends to therapeutic applications, particularly in drug delivery systems (DDS). Its ability to be conjugated with therapeutic agents enhances their delivery efficiency and targeting capabilities. Oligosaccharide-immobilized DDS utilizing DSO can improve drug solubility and bioavailability, making it a promising candidate for future drug formulations .
Mechanism of Action
Disialyloctasaccharide exerts its effects primarily through interactions with specific glycan-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various cellular processes, including cell adhesion, signaling, and immune responses. The molecular targets and pathways involved often include the sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-recognizing receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Disialyloctasaccharide belongs to a broader class of sialylated glycans and glycoconjugates. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Similar Compounds
Structural and Functional Insights:
Sialic Acid Content: this compound and Disialylnonasaccharide β-Ethylazide both contain two sialic acids, but the latter has an additional sugar unit (nonasaccharide vs. octasaccharide) and a reactive azide group for chemoselective labeling . Sialylglycopeptide (SGP) contains multiple sialic acids and a peptide backbone, making it suitable for glycoprotein engineering .
Applications: Quantitative Standards: this compound is preferred over non-sialylated glycans (e.g., Forssman Pentaose) in diagnostic workflows due to its relevance to human glycosylation patterns . Enzymatic Donors: Both this compound and SGP serve as oligosaccharide donors, but SGP’s peptide moiety enables site-specific conjugation, unlike this compound’s standalone glycan structure .
Biological Activity
Disialyloctasaccharide (DSO) is a sialylated oligosaccharide that has garnered attention for its significant biological activities, particularly in the fields of immunology, cancer research, and glycoscience. This article delves into the compound's mechanisms of action, biochemical properties, cellular effects, and potential applications in medicine and biotechnology.
Structure and Properties
This compound is characterized by its unique structure, which includes two sialic acid residues linked to an octasaccharide backbone. This configuration allows DSO to participate in various biological interactions, influencing cellular processes such as signaling and immune responses.
- Chemical Formula : CHNO
- Molecular Weight : Approximately 585.56 g/mol
- CAS Number : 58902-60-6
This compound exerts its biological effects through several mechanisms:
- Binding to Receptors : DSO interacts with specific receptors on cell surfaces, such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which play crucial roles in immune regulation. This interaction can modulate immune cell activity, either enhancing or inhibiting responses depending on the context.
- Influence on Glycosylation : As a sialylated glycan, DSO is involved in glycosylation processes that are essential for protein stability and function. It affects the biosynthesis of glycoproteins and glycolipids by interacting with sialyltransferases and sialidases .
- Cell Signaling Pathways : DSO influences various signaling pathways, including MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival. Its effects can lead to changes in gene expression profiles that impact cellular behavior .
This compound is known for its biochemical versatility:
- Cellular Interactions : It participates in cell-cell adhesion and communication through binding to lectins, facilitating important physiological processes such as immune response and tissue repair.
- Metabolic Pathways : DSO is involved in metabolic pathways related to the synthesis and degradation of sialylated glycoconjugates. Its interactions with metabolic enzymes help maintain the balance of sialylated structures on cell surfaces .
Research Findings and Case Studies
- Immune Modulation : A study demonstrated that DSO could enhance the immune response in animal models by promoting the activation of T cells through its interactions with Siglecs. This suggests potential applications in vaccine development or immunotherapy.
- Cancer Research : Research indicates that DSO may act as a biomarker for certain cancers due to its role in modulating tumor immunity. Elevated levels of sialylated glycans have been associated with tumor progression and metastasis .
- Neurological Applications : Investigations into neurological disorders have shown that DSO can influence neuronal signaling pathways, suggesting a role in neuroprotection and potential therapeutic applications for conditions like Alzheimer's disease.
Applications
This compound has several applications across various fields:
- Biomedical Research : Used as a model compound for studying glycosylation reactions and oligosaccharide synthesis.
- Therapeutics Development : Potential use in glycan-based therapeutics aimed at modulating immune responses or improving drug delivery systems .
- Biopharmaceuticals : Employed in the production of glycosylated biopharmaceuticals where precise glycan structures are crucial for efficacy and stability .
Q & A
Q. Table 1: Key Functional Roles of Disialyloctasaccharide (2020–2024)
Guidelines for Methodological Rigor
- Experimental Design : Pre-register hypotheses and analysis plans to reduce HARKing (Hypothesizing After Results are Known) .
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, chromatograms, and raw data in repositories like GlyTouCan .
- Critical Literature Review : Use tools like SciFinder or Reaxys to map prior synthesis routes and avoid redundant methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
